molecular formula C21H19N3O2 B13150497 Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B13150497
M. Wt: 345.4 g/mol
InChI Key: MINPMGSWQINBRO-UHFFFAOYSA-N
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Description

Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings, which are known for their significant biological and pharmacological activities. The presence of benzyl and phenyl groups further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves a multi-step process. One common method includes the condensation of a substituted benzylamine with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The intermediate product is then cyclized to form the desired pyridopyrimidine structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development and biochemical studies.

    Medicine: It has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Pyrido[3,4-d]pyrimidine Derivatives: These derivatives also have a fused ring system but differ in the position of the nitrogen atoms, leading to distinct chemical properties and activities.

Uniqueness: Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical stability and biological activity. Its specific ring structure and functional groups make it a versatile compound with a wide range of applications in various scientific fields.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl 2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H19N3O2/c25-21(26-15-16-7-3-1-4-8-16)24-12-11-19-18(14-24)13-22-20(23-19)17-9-5-2-6-10-17/h1-10,13H,11-12,14-15H2

InChI Key

MINPMGSWQINBRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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